molecular formula C18H21N3O2 B11165537 3-[(2-ethylbutanoyl)amino]-N-(pyridin-4-yl)benzamide

3-[(2-ethylbutanoyl)amino]-N-(pyridin-4-yl)benzamide

Cat. No.: B11165537
M. Wt: 311.4 g/mol
InChI Key: TUUHQYVTEBZWRS-UHFFFAOYSA-N
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Description

3-(2-Ethylbutanamido)-N-(pyridin-4-yl)benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide core substituted with a pyridin-4-yl group and an ethylbutanamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethylbutanamido)-N-(pyridin-4-yl)benzamide typically involves the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 2-ethylbutanoic acid with an appropriate amine to form the corresponding amide. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Substitution Reaction: The next step involves the substitution of the benzamide core with the pyridin-4-yl group. This can be achieved through a nucleophilic aromatic substitution reaction, where the benzamide is treated with a pyridine derivative under basic conditions.

Industrial Production Methods

Industrial production of 3-(2-ethylbutanamido)-N-(pyridin-4-yl)benzamide may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethylbutanamido)-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

3-(2-Ethylbutanamido)-N-(pyridin-4-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-ethylbutanamido)-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylbutanamido)-N-(pyridin-4-yl)benzamide
  • 3-(2-Propylbutanamido)-N-(pyridin-4-yl)benzamide
  • 3-(2-Isobutanamido)-N-(pyridin-4-yl)benzamide

Uniqueness

3-(2-Ethylbutanamido)-N-(pyridin-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

3-(2-ethylbutanoylamino)-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C18H21N3O2/c1-3-13(4-2)17(22)21-16-7-5-6-14(12-16)18(23)20-15-8-10-19-11-9-15/h5-13H,3-4H2,1-2H3,(H,21,22)(H,19,20,23)

InChI Key

TUUHQYVTEBZWRS-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=NC=C2

Origin of Product

United States

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